molecular formula C16H18O2S B12487202 2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene

2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene

Cat. No.: B12487202
M. Wt: 274.4 g/mol
InChI Key: JDHIRIXEBQFKEH-UHFFFAOYSA-N
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Description

2-(3-methoxybenzenesulfinyl)-1,3,5-trimethylbenzene is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a methoxybenzenesulfinyl group attached to a trimethylbenzene core, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzenesulfinyl)-1,3,5-trimethylbenzene typically involves the reaction of 3-methoxybenzenesulfinyl chloride with 1,3,5-trimethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxybenzenesulfinyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzenesulfinyl)-1,3,5-trimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxybenzenesulfonyl)-1,3,5-trimethylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(3-methoxyphenyl)-1,3,5-trimethylbenzene: Lacks the sulfinyl group, resulting in different chemical properties.

    2-(3-methoxybenzenesulfinyl)-1,3,5-trimethylbenzene derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

2-(3-methoxybenzenesulfinyl)-1,3,5-trimethylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)sulfinyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C16H18O2S/c1-11-8-12(2)16(13(3)9-11)19(17)15-7-5-6-14(10-15)18-4/h5-10H,1-4H3

InChI Key

JDHIRIXEBQFKEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC(=C2)OC)C

Origin of Product

United States

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